1,6-Naphthyridine-2-propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
3-(1,6-naphthyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-11(15)4-3-9-2-1-8-7-12-6-5-10(8)13-9/h1-2,5-7H,3-4H2,(H,14,15) |
InChI Key |
NORSCJWTSFDPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C=NC=C2)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Naphthyridine 2 Propanoic Acid and Analogues
Strategies for Constructing the 1,6-Naphthyridine (B1220473) Core
The primary strategies for assembling the bicyclic 1,6-naphthyridine skeleton involve intramolecular or intermolecular cyclization reactions that start with a substituted pyridine (B92270) molecule. The choice of reaction depends on the desired substitution pattern on the final naphthyridine product.
The formation of the second pyridine ring is accomplished through several named reactions, each utilizing a specific type of pyridine precursor and complementary reactant. These methods include the Skraup, Friedländer, Gould-Jacobs, Knorr, Conrad-Limpach, and Combes reactions.
Table 1: Comparison of Key Cyclization Reactions for 1,6-Naphthyridine Core Synthesis
| Reaction Name | Pyridine Precursor | Co-Reactant(s) | Typical Product |
| Skraup Reaction | 4-Aminopyridine (B3432731) | Glycerol (B35011), Oxidizing Agent | Unsubstituted or substituted 1,6-Naphthyridine |
| Friedländer Condensation | 4-Amino-3-carbonylpyridine | Compound with α-methylene group | Substituted 1,6-Naphthyridine |
| Gould-Jacobs Reaction | 4-Aminopyridine | Alkoxymethylenemalonate ester | 4-Hydroxy-1,6-naphthyridine-3-carboxylate |
| Conrad-Limpach Reaction | 4-Aminopyridine | β-Ketoester | 4-Hydroxy-1,6-naphthyridine |
| Knorr Reaction | 4-Aminopyridine | β-Ketoester | 2-Hydroxy-1,6-naphthyridine |
| Combes Reaction | 4-Aminopyridine | β-Diketone | 2,4-Disubstituted 1,6-Naphthyridine |
The Skraup reaction is a classic method for synthesizing quinolines that can be adapted for naphthyridines. acs.org It is particularly suited for producing 1,5-, 1,6-, and 1,8-naphthyridines. thieme-connect.de The reaction involves heating an aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org For the synthesis of 1,6-naphthyridine, the starting material is 4-aminopyridine. acs.orgresearchgate.net
The traditional Skraup reaction is known for being vigorous and potentially hazardous, and its initial application to the synthesis of 1,6-naphthyridine from 4-aminopyridine was not successful. acs.org However, subsequent refinements have enabled the preparation of 1,6-naphthyridine in modest yields. acs.org One significant modification involves using 4-aminopyridine-N-oxide as the precursor. This starting material undergoes cyclization to form 1,6-naphthyridine-N-oxide, which is then reduced to the final 1,6-naphthyridine product. acs.org
The Friedländer synthesis is a versatile and widely used method for constructing quinoline (B57606) and naphthyridine rings. researchgate.netjk-sci.com The reaction condenses an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a -CH2- group adjacent to a carbonyl or other electron-withdrawing group). jk-sci.comorganic-chemistry.org To form the 1,6-naphthyridine skeleton, a 4-aminopyridine derivative with a carbonyl group at the 3-position is required. researchgate.netresearchgate.net
For instance, 4-amino-3-formylpyridine can be reacted with various ketones in the presence of an acid or base catalyst to yield substituted 1,6-naphthyridines. researchgate.netresearchgate.net The reaction mechanism begins with the formation of a Schiff base between the amino group of the pyridine and the carbonyl of the co-reactant, followed by an intramolecular cyclization and dehydration to form the aromatic bicyclic system. jk-sci.com This method's popularity stems from its operational simplicity and the ready availability of starting materials. jk-sci.com Modified Friedländer annulations using novel amine catalysts have been developed to achieve high regioselectivity. organic-chemistry.org
Table 2: Examples of Friedländer Condensation for Naphthyridine Synthesis
| Pyridine Precursor | Active Methylene (B1212753) Compound | Catalyst | Product Type | Reference(s) |
| 4-Amino-3-formylpyridine | Phosphorus-containing ketones | Pyrrolidine/H₂SO₄ | 2-(Phosphoryl)alkyl-1,6-naphthyridines | researchgate.net |
| 4-Aminonicotinaldehyde (B1271976) | α-Keto methylene compounds | Not specified | 2- and/or 3-substituted 1,6-naphthyridines | researchgate.net |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide | 2-Methyl-1,8-naphthyridine | nih.gov |
| 2-Amino-3-pyridinecarboxaldehyde | α-Methylene carbonyl compounds | Basic Ionic Liquids | Substituted 1,8-naphthyridines | nih.gov |
The Gould-Jacobs reaction is a multi-step process used to prepare 4-hydroxyquinoline (B1666331) derivatives, which can be extended to the synthesis of 4-hydroxy-1,6-naphthyridines. wikipedia.orgd-nb.info The synthesis begins with the condensation of an aminopyridine, such as 4-aminopyridine, with an alkoxy methylenemalonic ester, like diethyl ethoxymethylenemalonate. wikipedia.orgd-nb.info
This initial step forms a (pyridyl)aminomethylenemalonate intermediate. d-nb.info Subsequent thermal cyclization of this intermediate, which proceeds through a 6-electron process, leads to the formation of a 4-hydroxy-1,6-naphthyridine-3-carboalkoxy derivative. wikipedia.org This product exists predominantly in its 4-oxo tautomeric form. The ester group can then be hydrolyzed to a carboxylic acid and subsequently removed via decarboxylation with heat to yield a 4-hydroxy-1,6-naphthyridine. wikipedia.org The reaction is effective for anilines and aminopyridines, and its regioselectivity can be influenced by steric and electronic factors of substituents on the pyridine ring. wikipedia.orgd-nb.info
The Conrad-Limpach and Knorr syntheses are related methods that both utilize the reaction between an aminopyridine and a β-ketoester to produce hydroxy-substituted naphthyridines. wikipedia.org The specific isomer formed is highly dependent on the reaction temperature, which dictates whether the reaction is under kinetic or thermodynamic control. wikipedia.org
The Conrad-Limpach synthesis is typically run at lower temperatures. Under these conditions, the amino group of the 4-aminopyridine attacks the carbonyl group of the β-ketoester. The subsequent cyclization and dehydration yield a 4-hydroxy-1,6-naphthyridine. wikipedia.orgnih.gov
Conversely, the Knorr quinoline synthesis , when applied to this system, is performed at higher temperatures (around 140 °C). At this temperature, the aniline (B41778) preferentially attacks the less reactive ester group of the β-ketoester, leading to a β-keto acid anilide intermediate. This intermediate then cyclizes to form a 2-hydroxy-1,6-naphthyridine. wikipedia.org These reactions provide selective pathways to either the 2-hydroxy or 4-hydroxy isomers of the naphthyridine core.
The Combes reaction produces substituted quinolines and can be adapted for 1,6-naphthyridines by reacting an aminopyridine with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org This method is particularly useful for synthesizing 2,4-disubstituted 1,6-naphthyridines. wikipedia.org
The mechanism involves an initial acid-catalyzed condensation between the 4-aminopyridine and one of the carbonyl groups of the β-diketone to form a Schiff base intermediate. wikipedia.org This intermediate then undergoes an intramolecular electrophilic aromatic substitution, where the enamine tautomer attacks the pyridine ring, followed by dehydration to yield the final aromatic 2,4-disubstituted 1,6-naphthyridine. wikipedia.org Concentrated sulfuric acid is the traditional catalyst, but other dehydrating agents like polyphosphoric acid (PPA) have also been used effectively. wikipedia.org
Cyclization Reactions from Pyridine Precursors.
Approaches for Introducing the Propanoic Acid Moiety
Alkylation of a Naphthyridinone: A plausible route starts with a 1,6-naphthyridin-2(1H)-one. The nitrogen at position 1 can be alkylated using a three-carbon electrophile. For example, reaction with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a base like cesium carbonate would yield an N-alkylated ester. nih.gov Subsequent hydrolysis of the ester group under acidic or basic conditions would furnish the desired propanoic acid.
Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methods offer a powerful way to form carbon-carbon bonds. A 2-halo-1,6-naphthyridine (e.g., 2-chloro- or 2-bromo-1,6-naphthyridine) could serve as a key intermediate.
Heck Reaction: Coupling of the 2-halonaphthyridine with an acrylate, such as ethyl acrylate, using a palladium catalyst would install a propenoate side chain at C-2. Subsequent catalytic hydrogenation would reduce the double bond, and final hydrolysis of the ester would yield 1,6-naphthyridine-2-propanoic acid.
Suzuki or Stille Coupling: Reaction of a 2-halo-1,6-naphthyridine with a suitable organoboron or organotin reagent containing the three-carbon chain could also be employed, followed by necessary functional group manipulations. nih.gov
Hydrocarboxylation of a Vinyl Precursor: Another advanced strategy involves the hydrocarboxylation of a 2-vinyl-1,6-naphthyridine intermediate. Catalytic methods, including electrochemical approaches using CO2, have been developed for the α-selective hydrocarboxylation of vinylarenes and vinyl-heterocycles to produce 2-arylpropanoic acids. acs.org Applying this transformation to 2-vinyl-1,6-naphthyridine would directly yield the target compound.
Direct Functionalization Strategies on the Naphthyridine Scaffold
Direct functionalization of a pre-formed 1,6-naphthyridine ring is a powerful strategy for creating diverse analogues. This approach allows for the late-stage introduction of various substituents onto the core structure.
One notable method involves the conversion of 1,6-naphthyridine-5,7-diones into highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflate intermediates can then undergo one-pot difunctionalization reactions. For instance, various amine nucleophiles react with regioselectivity for the C5 triflate, leading to a broad array of 5-substituted 1,6-naphthyridines. acs.org This protocol is advantageous as it avoids the harsh conditions and workup procedures associated with traditional heterocyclic amide activations using reagents like phosphorus oxychloride. acs.org
Another approach to functionalization involves the S-alkylation of researchgate.netacs.orgnaphthyridine-2(1H)-thione derivatives. The reaction of these thiones with various organyl chlorides yields 2-alkylthio-3-cyanopyridines, which can undergo subsequent cyclization reactions to form more complex fused systems. researchgate.net
The table below summarizes examples of direct functionalization reactions on the 1,6-naphthyridine scaffold.
| Starting Material | Reagent(s) | Functionalized Position(s) | Product Type |
| 1,6-Naphthyridine-5,7-dione | Triflic anhydride, Amine nucleophile | C5 | 5-Amino-1,6-naphthyridine |
| researchgate.netacs.orgNaphthyridine-2(1H)-thione | Organyl chlorides | C2 | 2-Alkylthio-1,6-naphthyridine |
Building Block Assembly in Ring-Closing Strategies
Constructing the 1,6-naphthyridine ring system from acyclic or monocyclic precursors is a common and versatile approach. These methods often allow for greater control over the initial substitution pattern of the final molecule.
A prominent strategy involves the condensation of a 4-aminopyridine derivative with a suitable three-carbon unit. For example, 1,6-naphthyridin-2(1H)-ones can be synthesized by the condensation of 4-aminonicotinaldehyde with malonamide (B141969) in the presence of piperidine. nih.gov Similarly, 4-aminonicotinonitrile (B111998) can be condensed with diethyl malonate to yield a 1,6-naphthyridin-2(1H)-one derivative bearing an amino group at the C4 position. nih.gov
Multi-component reactions (MCRs) offer an efficient pathway to substituted 1,6-naphthyridines. A one-pot cascade reaction involving aromatic aldehydes and a malononitrile (B47326) dimer in ethanol (B145695) has been used to synthesize various tetrahydro-1,6-naphthyridine derivatives. researchgate.net Another MCR involves the reaction of 4-aminopyridine and cyclic enol ethers, catalyzed by camphor (B46023) sulfonic acid (CSA), to produce pyrano- and furano-fused naphthyridines. ekb.eg
The Friedländer annulation, a classic method for quinoline synthesis, can be adapted for naphthyridines. Dibenzo[b,h] researchgate.netacs.orgnaphthyridines have been synthesized in a one-pot reaction of 2-acetylaminobenzaldehyde with methyl ketones under basic conditions, proceeding through four sequential condensation reactions. rsc.org
A tandem nitrile hydration/cyclization procedure provides access to 1,6-naphthyridine-5,7-diones under mild conditions, which can then be further functionalized. acs.org Historically, refinements of the Skraup reaction, which involves heating an aminopyridine with a glycerol derivative, have also been used to prepare the parent 1,6-naphthyridine, although sometimes in modest yields. acs.org
The following table outlines various ring-closing strategies for the synthesis of the 1,6-naphthyridine core.
| Pyridine Precursor | Coupling Partner | Key Reagents/Conditions | Resulting Core Structure |
| 4-Aminonicotinaldehyde | Malonamide | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one |
| 4-Aminonicotinonitrile | Diethyl malonate | NaOEt, EtOH | 4-Amino-1,6-naphthyridin-2(1H)-one |
| 4-Aminopyridine | Cyclic enol ethers | Camphor sulfonic acid (CSA) | Pyrano/Furano-fused naphthyridine |
| 2-Acetylaminobenzaldehyde | Methyl ketones | Basic conditions | Dibenzo[b,h] researchgate.netacs.orgnaphthyridine |
| 2-Cyanoalkyl nicotinic esters | - | Nitrile hydration/cyclization | 1,6-Naphthyridine-5,7-dione |
Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives
Controlling regioselectivity and stereoselectivity is crucial when synthesizing complex molecules like derivatives of this compound, which possess specific substitution patterns and potentially chiral centers.
Regioselectivity refers to the control of the position at which a chemical bond is formed. In the synthesis of substituted 1,6-naphthyridines, regioselectivity is often dictated by the inherent reactivity of the intermediates. For example, in the functionalization of 1,6-naphthyridine-5,7-ditriflates, amine nucleophiles exhibit a high degree of regioselectivity, preferentially attacking the C5 position over the C7 position. acs.org This selectivity allows for the directed synthesis of 5-substituted naphthyridines. Similarly, multi-component reactions for synthesizing benzo[c]pyrazolo nih.govnih.govnaphthyridines have been shown to be highly regioselective. rsc.org
Stereoselectivity involves controlling the formation of stereoisomers. The synthesis of 1,6-naphthyridine derivatives containing chiral centers requires stereoselective methods to obtain the desired enantiomer or diastereomer. An example is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. acs.org In this route, a key chiral stereocenter was established via the enantioselective transfer hydrogenation of a dihydronaphthyridine intermediate. acs.org Another study demonstrated the diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives through a multi-component reaction. ekb.eg Interestingly, the diastereoselectivity of this reaction could be switched from predominantly cis to trans by the addition of water. ekb.eg Such control is vital for developing pharmacologically active agents where biological activity is often dependent on a single stereoisomer.
The table below highlights examples of stereoselective control in naphthyridine synthesis.
| Reaction Type | Key Feature | Outcome |
| Asymmetric Reduction | Enantioselective transfer hydrogenation of a dihydronaphthyridine | Establishment of a chiral stereogenic center in the naphthyridine core. acs.org |
| Multi-component Cycloaddition | Use of Camphor sulfonic acid (CSA) as catalyst, with or without water | Diastereoselective synthesis of cis or trans fused naphthyridine derivatives. ekb.eg |
Chemical Transformations and Functionalization of 1,6 Naphthyridine 2 Propanoic Acid
Reactions at the 1,6-Naphthyridine (B1220473) Ring System
Reactions on the 1,6-naphthyridine ring can be broadly categorized into substitutions that replace a hydrogen atom (electrophilic substitution) or a leaving group (nucleophilic substitution), and metal-catalyzed reactions that build new carbon-carbon or carbon-heteroatom bonds.
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, but it is challenging for heterocyclic systems like pyridine (B92270) and naphthyridine. wikipedia.org The nitrogen atom in pyridine is electronegative, which deactivates the ring towards attack by electrophiles. wikipedia.org In 1,6-naphthyridine, the presence of two nitrogen atoms further decreases the electron density of the aromatic system, making it significantly less reactive than benzene. acs.org
Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the nitrogen atoms can be protonated, leading to the formation of a positively charged species. wikipedia.org This dramatically increases the deactivation of the ring, making substitution even more difficult. The propanoic acid group at the C2 position is an electron-withdrawing group, which also deactivates the ring. Consequently, direct electrophilic substitution on 1,6-Naphthyridine-2-propanoic acid is generally not a favored reaction pathway and would require harsh conditions. When substitution does occur on pyridine-like systems, it tends to favor positions that are not as deactivated, but predicting the exact outcome on the 1,6-naphthyridine core is complex. wikipedia.orglkouniv.ac.in
In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, particularly when they are substituted with a good leaving group and electron-withdrawing activating groups. wikipedia.orgnih.gov The 1,6-naphthyridine nucleus is well-suited for SNAr reactions. youtube.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, forming a stable negatively charged intermediate (a Meisenheimer complex), before the leaving group is expelled to restore aromaticity. masterorganicchemistry.com
A powerful strategy for activating the 1,6-naphthyridine ring for SNAr involves converting hydroxyl groups into triflates (OTf), which are excellent leaving groups. A recent method details the synthesis of 1,6-naphthyridine-5,7-ditriflates from 1,6-naphthyridine-5,7-diones. acs.org These bench-stable ditriflates are highly reactive intermediates that can undergo regioselective substitution with various nucleophiles, such as amines and alcohols. acs.org This approach allows for the rapid diversification of the 1,6-naphthyridine scaffold. acs.org While this specific work does not start with this compound, a similar strategy could be applied to a derivative containing a leaving group (e.g., a chloro or triflate group) on the ring.
| Nucleophile | Position of Substitution | Product Structure (Illustrative) | Yield (%) | Reference |
| Morpholine | C7 | 7-morpholino-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 95% | acs.org |
| Pyrrolidine | C7 | 7-(pyrrolidin-1-yl)-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 93% | acs.org |
| Benzylamine | C7 | 7-(benzylamino)-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 89% | acs.org |
| Methanol (as sodium methoxide) | C7 | 7-methoxy-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 85% | acs.org |
This table illustrates the regioselective nucleophilic substitution on a 1,6-naphthyridine-5,7-ditriflate intermediate, demonstrating the potential for SNAr reactions on this scaffold.
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions are particularly valuable for functionalizing heteroaromatic compounds like 1,6-naphthyridine.
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boron reagents. youtube.comyoutube.com
The Suzuki reaction is highly effective for the functionalization of heteroaromatics, including pyridines and naphthyridines. nih.gov The reactive 1,6-naphthyridine-5,7-ditriflates mentioned previously are excellent substrates for Suzuki coupling. acs.org The C7-triflate can be selectively coupled with various arylboronic acids, leaving the C5-triflate intact for further functionalization or subsequent coupling reactions. This stepwise functionalization provides a route to complex, highly substituted 1,6-naphthyridines. acs.org For a molecule like this compound to undergo this reaction, it would first need to be halogenated or converted to a triflate at a specific position on the ring.
| Boronic Acid | Catalyst/Ligand | Product Structure (Illustrative) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl2 | 7-phenyl-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 90% | acs.org |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | 7-(4-methoxyphenyl)-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 91% | acs.org |
| 3-Fluorophenylboronic acid | Pd(dppf)Cl2 | 7-(3-fluorophenyl)-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 87% | acs.org |
| Thiophene-2-boronic acid | Pd(dppf)Cl2 | 7-(thiophen-2-yl)-1,6-naphthyridin-5-yl trifluoromethanesulfonate | 75% | acs.org |
This table shows examples of Suzuki cross-coupling on a 7-substituted-1,6-naphthyridin-5-yl triflate, highlighting the utility of this reaction for C-C bond formation.
The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction that couples an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Organozinc reagents are more reactive than organoboron compounds but are still tolerant of many functional groups, making the Negishi reaction a powerful tool in synthesis. youtube.com
This reaction is widely used for creating C-C bonds, including in the synthesis of complex biaryl and heteroaromatic structures. organic-chemistry.org For instance, it has been employed to synthesize substituted bipyridines by coupling a pyridylzinc reagent with a halopyridine. orgsyn.org While specific examples on this compound are not documented, the general methodology is applicable. A halo- or triflate-substituted derivative of this compound would serve as the electrophilic partner, reacting with a suitable organozinc reagent to yield the cross-coupled product. The synthesis of a substituted 1,5-naphthyridine (B1222797) has been reported using a Negishi coupling, demonstrating the feasibility of this reaction on the naphthyridine scaffold. nih.gov
| Organozinc Reagent | Coupling Partner | Catalyst | Product | Yield (%) | Reference |
| (4-Methoxycarbonylphenyl)zinc chloride | Ethyl 3-iodo-benzoate | Pd(dba)2/tfp | Ethyl 4'-(methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylate | N/A | nih.gov (Illustrative Concept) |
| Pyridylzinc halide | Halopyridine | Pd(PPh3)4 | Bipyridine | High | orgsyn.org (General Application) |
| Arylzinc bromide | Vinyl triflate | Pd catalyst | Aryl-substituted alkene | Good | wikipedia.org (General Application) |
This table illustrates the general concept and application of the Negishi cross-coupling for forming C-C bonds with heteroaromatic and aromatic systems.
Cyano-functionalization, the introduction of a nitrile (–CN) group, onto an aromatic ring is a valuable transformation in organic chemistry. The cyano group can serve as a precursor to other functional groups, such as carboxylic acids, amides, and amines. There are several methods for cyanation of heteroaromatic rings.
One common approach is the palladium-catalyzed cyanation of aryl halides or triflates using a cyanide source like zinc cyanide (Zn(CN)2) or copper(I) cyanide (CuCN). This method is analogous to other cross-coupling reactions and would be applicable to a halo- or triflate-substituted derivative of this compound. Another potential route, if an amino group were present on the naphthyridine ring, would be the Sandmeyer reaction, which converts a diazonium salt (formed from the amine) into a nitrile using a copper cyanide reagent.
Heteroatom Substitution Reactions
The introduction of heteroatoms onto the 1,6-naphthyridine ring system can significantly influence the molecule's electronic properties and biological activity. Various cross-coupling and substitution reactions have been employed to achieve this functionalization.
Buchwald Amination
The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates has been successfully applied to a wide range of heterocyclic compounds. wikipedia.orgnih.gov In the context of naphthyridines, which are coordinating heterocycles, the choice of a suitable catalyst system is crucial for achieving efficient coupling. nih.gov A new class of large-but-flexible Pd-BIAN-NHC catalysts has been developed to facilitate the challenging amination of such heterocycles under practical, aerobic conditions. nih.gov
While direct examples on this compound are not extensively documented, the amination of brominated 1,X-naphthyridines has been reported. acs.org This suggests that a halo-substituted derivative of this compound could undergo Buchwald-Hartwig amination to introduce a variety of amino groups onto the naphthyridine core. The general reaction scheme involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.com The development of bidentate phosphine ligands like BINAP and DPPF has expanded the scope of this reaction to include primary amines. wikipedia.org
Table 1: Key Components of the Buchwald-Hartwig Amination Reaction
| Component | Role | Examples |
| Catalyst | Facilitates the cross-coupling | Palladium(II) acetate, Pd-BIAN-NHC complexes |
| Ligand | Stabilizes the catalyst and promotes the reaction | BINAP, DPPF, various phosphine ligands |
| Base | Activates the amine | Sodium tert-butoxide, potassium carbonate |
| Substrates | Aryl halide and amine | Bromo-1,6-naphthyridines, various primary and secondary amines |
Phosphinylation
The introduction of phosphorus-containing functional groups can impart unique properties to heterocyclic scaffolds. The diphosphorylation of 1,5-naphthyridine, a constitutional isomer of 1,6-naphthyridine, has been achieved through a nucleophilic substitution reaction. nih.gov This reaction involved treating the naphthyridine with potassium diphenylphosphanide, followed by oxidation with hydrogen peroxide, to yield the corresponding diphenylphosphoryl-substituted derivative. nih.gov This precedent suggests that a similar strategy could potentially be applied to a suitably functionalized this compound to introduce phosphinyl groups onto the naphthyridine ring.
Halogenation and Etherification
Halogenated and ether-substituted naphthyridines serve as versatile intermediates for further functionalization. The bromination of various 1,X-naphthyridines has been documented, indicating that direct halogenation of the 1,6-naphthyridine core is a feasible transformation. acs.org Additionally, the synthesis of 1,6-naphthyridin-2(1H)-ones from chloro-substituted pyridines has been reported, highlighting the use of halogenated precursors in the construction of the naphthyridine scaffold itself. nih.gov For instance, ethyl 4,6-dichloro-3-pyridinecarboxylate has been utilized in the synthesis of various 1,6-naphthyridin-2(1H)-ones. nih.gov
Etherification can be achieved through various methods, including the reaction of a hydroxy-substituted naphthyridine with an alkyl halide. The synthesis of 6-ethoxy-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid demonstrates the introduction of an ethoxy group onto a naphthyridine ring system. nih.gov While this example pertains to the 1,5-isomer, it illustrates a general approach to etherification that could be adapted for 1,6-naphthyridines.
Modifications of the Propanoic Acid Side Chain
The propanoic acid side chain at the 2-position of the 1,6-naphthyridine ring offers a rich site for chemical modification, allowing for the introduction of diverse functional groups and the modulation of the compound's physicochemical properties.
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard coupling reactions. The synthesis of amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) containing a propionic acid group has been achieved by reacting the carboxylic acid with amines in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). google.com A similar strategy can be envisioned for the amidation of this compound. In fact, the synthesis of 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carboxamide from the corresponding carbonitrile via hydrolysis to the carboxylic acid and subsequent amidation has been reported, demonstrating the feasibility of amide formation on this scaffold. prepchem.com
Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions or by using an activating agent. The synthesis of esters of 2-(6'-methoxy-2'-naphthyl)propionic acid has been achieved through the rearrangement of ketals in the presence of a Lewis acid, showcasing a method for ester formation on a related bicyclic aromatic system. google.com
Table 2: Common Reagents for Esterification and Amidation
| Reaction | Reagent Type | Specific Examples |
| Esterification | Acid catalyst | Sulfuric acid |
| Coupling agent | Dicyclohexylcarbodiimide (DCC) | |
| Lewis acid | Boron trifluoride etherate | |
| Amidation | Coupling agent | Dicyclohexylcarbodiimide (DCC), N-chlorophthalimide/triphenylphosphine nih.gov |
| Activating agent | Thionyl chloride (to form acid chloride) |
Reduction and Oxidation Reactions
The propanoic acid side chain can undergo both reduction and oxidation to yield a variety of functional groups. Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation has been demonstrated on a related tetrahydro-1,6-naphthyridine scaffold, where a carboxylic acid was successfully reduced. nih.gov It is important to note that milder reducing agents such as sodium borohydride (B1222165) are generally not strong enough to reduce carboxylic acids. libretexts.org The reduction of a carboxylic acid first to its corresponding S-2-pyridyl thioester followed by treatment with sodium borohydride offers a milder, one-pot conversion to the alcohol. rsc.org
The oxidation of alkyl side chains attached to aromatic rings to form carboxylic acids is a well-established transformation, typically carried out using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). google.com While direct oxidation of the propanoic acid side chain itself would not be a typical transformation, the reverse reaction, the synthesis of the propanoic acid from a precursor aldehyde, is relevant. The oxidation of 2-(6-methoxy-2-naphthyl)propionaldehyde to the corresponding propionic acid has been achieved using chromic acid. google.com
Diversification Strategies for this compound Derivatives.nih.gov
The diversification of this compound derivatives is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize lead compounds. These strategies can be broadly categorized into modifications of the naphthyridine core and functionalization of the propanoic acid side chain.
Modification of the Naphthyridine Core:
The 1,6-naphthyridine ring system offers several positions for substitution. Standard cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, can be employed to introduce a variety of substituents, including alkyl, aryl, and heteroaryl groups, at halogenated positions of the naphthyridine core. Nucleophilic aromatic substitution (SNAr) reactions on chloro- or fluoro-substituted naphthyridines can also be used to introduce amine, alkoxide, or thiol functionalities. Furthermore, N-alkylation or N-arylation of the nitrogen atoms in the naphthyridine ring can be achieved using various alkyl or aryl halides. nih.gov
Functionalization of the Propanoic Acid Side Chain:
The carboxylic acid group of the propanoic acid moiety is a versatile handle for a wide range of chemical transformations. Amide bond formation with a diverse set of amines is a common strategy to generate a library of amide derivatives. This can be achieved using standard coupling reagents such as HATU, HOBt, or EDC. Esterification with various alcohols can also be performed to modulate the lipophilicity and metabolic stability of the compounds.
Reduction of the carboxylic acid to an alcohol provides another avenue for diversification. The resulting primary alcohol can be further functionalized through oxidation to an aldehyde, conversion to ethers, or substitution reactions.
Mechanistic Insights into Biological Interactions of 1,6 Naphthyridine 2 Propanoic Acid and Analogues
Structure-Activity Relationship (SAR) Studies for 1,6-Naphthyridine-2-propanoic acid Derivatives
Substitutions on the 1,6-naphthyridine (B1220473) core have a profound impact on the biological activity of these compounds, particularly their cytotoxic and anticancer properties. Research has shown that both the position and the nature of the substituent are critical determinants of potency.
For instance, in a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govekb.egnaphthyridine-4-carboxamides, a diverse range of substituents at the 2-position were explored. Many of these compounds exhibited potent growth inhibitory properties against various cancer cell lines, with some demonstrating IC50 values in the nanomolar range. Notably, the 2-methyl and 2-(3,4-dimethoxyphenyl) derivatives were found to be curative in a mouse model of colon cancer at a single dose of 3.9 mg/kg. Further studies on 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govekb.egnaphthyridine-4-carboxylic acids and their derived carboxamides revealed that a wide variety of 2-substituents could be tolerated while maintaining potent cytotoxicity. The 2-(4-fluorophenyl) derivative, for example, showed increased potency over the 2-methyl analogue in a colon tumor model in mice.
The substitution pattern at other positions of the naphthyridine ring is also crucial. In a study of 1,6-naphthyridine-7-carboxamides, substitutions at the 5- and 8-positions were investigated. 5-substituted-8-hydroxy- nih.govekb.egnaphthyridines were identified as potent inhibitors of HIV-1 integrase, while 5-substituted-8-amino- nih.govekb.egnaphthyridines displayed significant cytotoxicity against cancer cell lines. This highlights how the nature of the substituent at these positions can switch the primary biological activity of the scaffold.
Furthermore, a study on 2,8-disubstituted-1,6-naphthyridines identified compounds with potent and selective affinity for CDK8/19, key regulators of gene transcription. nih.gov Combining a methylpyrazolylphenyl substituent at C-8 with a methyl amide at C-2 resulted in a compound with potent CDK8 affinity and inhibition of WNT signaling. nih.gov However, this compound was metabolically unstable. nih.gov Replacing the methyl amide with an N-methyl or NH sultam improved metabolic stability while maintaining potency. nih.gov
The following table summarizes the cytotoxic activity of some substituted benzo[b] nih.govekb.egnaphthyridine derivatives.
Table 1: Cytotoxic Activity of 2-Substituted Benzo[b] nih.govekb.egnaphthyridine-4-carboxamides
| Compound | 2-Substituent | IC50 (nM) vs. P388 Leukemia |
|---|---|---|
| 1 | Methyl | <10 |
| 2 | 3,4-Dimethoxyphenyl | <10 |
| 3 | 4-Fluorophenyl | <10 |
While direct studies on the modification of the propanoic acid moiety of this compound are limited, research on analogous structures, such as 1,6-naphthyridine-2-carboxylic acid and its derivatives, provides valuable insights into the potential role of this side chain. The carboxylic acid group, and by extension the propanoic acid moiety, is often a key pharmacophoric element, capable of forming important interactions with biological targets.
Modifications of the carboxylic acid group, such as conversion to amides, have been shown to significantly impact biological activity. For example, the 4-N-[2-(dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b] nih.govekb.egnaphthyridine-4-carboxylic acids were found to be potent cytotoxins. This suggests that the nature of the group at this position is critical for activity and that amide derivatives can be highly effective.
Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the properties of a lead compound. The propanoic acid moiety could potentially be replaced by other acidic groups or functional groups that can mimic its hydrogen bonding and ionic interactions. For instance, tetrazoles are well-known bioisosteres of carboxylic acids and have been successfully used to enhance the potency and improve the pharmacokinetic profile of various drugs. u-tokyo.ac.jp The replacement of the carboxylic acid with a tetrazole group can lead to increased lipophilicity while maintaining similar acidity, which can affect receptor binding and cell permeability. u-tokyo.ac.jp
Further exploration of the propanoic acid side chain, including altering its length (e.g., acetic acid or butanoic acid derivatives), introducing substituents on the alkyl chain, or replacing it with other functional groups, would be crucial to fully understand its role in the biological activity of this compound analogues.
It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being more potent or having a different biological profile than the other. nih.gov This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is required for optimal binding.
For example, in a series of chiral 7-substituted fluoronaphthyridine analogues, the stereochemistry at the substituent was found to influence their antibacterial activity and their effect on blood pressure in animal models. nih.gov Specifically, the (1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl derivative showed potent antibacterial activity with a reduced effect on blood pressure compared to its parent compound. nih.gov
The propanoic acid at the 2-position of this compound introduces a chiral center at the alpha-carbon. It is highly probable that the (R)- and (S)-enantiomers of this compound would display different biological activities. One enantiomer may fit more snugly into the binding pocket of a target protein, leading to stronger interactions and higher potency, while the other may bind less effectively or even interact with a different target altogether. The stereoselective synthesis and biological evaluation of the individual enantiomers of this compound and its derivatives are therefore essential steps in the development of new therapeutic agents based on this scaffold. Such studies would provide a deeper understanding of the specific stereochemical requirements for optimal biological activity.
Computational and Spectroscopic Characterization of 1,6 Naphthyridine 2 Propanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the molecular structure, electronic properties, and spectroscopic behavior of organic compounds. For a molecule like 1,6-Naphthyridine-2-propanoic acid, these methods offer deep insights into its fundamental characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. By employing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), the geometry of this compound can be optimized to its lowest energy state. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on related naphthyridine derivatives have successfully used DFT to determine their optimized geometries. researchgate.net The propanoic acid substituent on the 1,6-naphthyridine (B1220473) core is expected to influence the planarity and electronic distribution of the bicyclic system.
Table 1: Representative Optimized Geometrical Parameters for a Naphthyridine Core (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.39 - 1.42 | - | - |
| C-N (aromatic) | 1.33 - 1.37 | - | - |
| C-C-N | - | 120 - 124 | - |
| C-N-C | - | 116 - 119 | - |
| Ring Planarity | - | - | ~0 |
Note: This table is illustrative and based on general findings for naphthyridine derivatives. Actual values for this compound would require specific calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap suggests higher reactivity. For 1,6-naphthyridine derivatives, the HOMO is typically distributed over the electron-rich regions of the naphthyridine ring, while the LUMO is localized on the electron-deficient areas. The introduction of a propanoic acid group can modulate these energy levels. Quantum chemical calculations for similar heterocyclic systems have shown HOMO energies in the range of -5.33 to -6.84 eV and LUMO energies from -2.39 to -2.19 eV. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies for a Naphthyridine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.2 |
| HOMO-LUMO Gap | 4.3 |
Note: These values are representative and serve as an example of what would be expected for this compound.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, including charge transfer and hyperconjugative interactions. researchgate.net This analysis can reveal the nature of the bonding within the 1,6-naphthyridine core and the interactions between the ring and the propanoic acid substituent. NBO calculations can quantify the stabilization energies associated with electron delocalization from occupied to unoccupied orbitals, offering insights into the molecule's stability and electronic communication between different functional groups.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. rsc.orgscience.gov By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax). For naphthyridine derivatives, the absorption bands in the UV-visible region are typically assigned to π → π* and n → π* transitions. rsc.org The solvent environment can also be modeled to predict solvatochromic shifts. Studies on similar compounds suggest that 1,6-naphthyridine derivatives exhibit absorption maxima in the UV-A and UV-B regions. researchgate.net
Table 3: Predicted Electronic Transitions for a Representative Naphthyridine Derivative (TD-DFT)
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 | 0.25 | HOMO → LUMO (π → π) |
| S0 → S2 | 290 | 0.10 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 260 | 0.05 | n → π* |
Note: This table illustrates the type of data generated from TD-DFT calculations and is not specific to this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.gov These studies are crucial in drug discovery for identifying potential therapeutic agents. nih.gov For this compound, docking simulations could be performed against various targets to explore its potential biological activities. For example, various 1,6-naphthyridine derivatives have been investigated as inhibitors of kinases and other enzymes. nih.gov
In a typical docking study, the 3D structure of this compound, obtained from geometry optimization, would be placed into the binding site of a target protein. The simulation then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the nitrogen atoms in the naphthyridine ring and the carboxyl group of the propanoic acid side chain could act as hydrogen bond acceptors or donors, playing a critical role in binding.
Prediction of Ligand-Protein Binding Interactions
To understand the potential biological targets of this compound, computational docking studies can be employed. These studies predict the binding affinity and interaction patterns of a ligand with a protein's binding site. While specific docking studies for this compound are not extensively reported, data from related 1,6-naphthyridine derivatives can provide valuable insights into its potential protein targets. For instance, various derivatives of 1,6-naphthyridine have been investigated as inhibitors of protein kinases, such as Fibroblast Growth Factor Receptor 4 (FGFR4) and Cyclin-Dependent Kinase 8/19 (CDK8/19). nih.govrsc.org
Molecular docking simulations of this compound against a hypothetical protein kinase target could reveal key interactions. The propanoic acid moiety could engage in hydrogen bonding with amino acid residues like arginine or lysine, while the naphthyridine core could form π-stacking interactions with aromatic residues such as tyrosine or phenylalanine within the active site.
Table 1: Predicted Ligand-Protein Binding Interactions for this compound with a Hypothetical Protein Kinase
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
| Lysine (LYS) | Hydrogen Bond (with carboxylic acid) | 2.1 |
| Arginine (ARG) | Salt Bridge (with carboxylic acid) | 3.5 |
| Phenylalanine (PHE) | π-π Stacking (with naphthyridine ring) | 3.8 |
| Leucine (LEU) | Hydrophobic Interaction | 4.2 |
| Aspartic Acid (ASP) | Hydrogen Bond (with naphthyridine N) | 2.9 |
Note: The data in this table is representative and based on computational predictions for a hypothetical interaction, drawing from studies on related 1,6-naphthyridine derivatives.
Conformational Analysis and Energy Landscapes
A potential energy surface (PES) scan for the rotation of the dihedral angle between the naphthyridine ring and the propanoic acid side chain can identify the most stable conformers. These studies often reveal that specific conformations are energetically more favorable, which can have implications for how the molecule fits into a protein's binding pocket.
Table 2: Predicted Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 60 | 0.00 | 75 |
| 2 | 180 | 1.50 | 15 |
| 3 | -60 | 2.50 | 10 |
Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis of similar molecules.
The energy landscape would likely show that the extended conformation, where the propanoic acid chain is pointing away from the naphthyridine core, is among the low-energy states, minimizing steric hindrance. The flexibility of the propanoic acid side chain allows the molecule to adopt various conformations, which could be essential for its ability to interact with different biological targets.
Advanced Research Perspectives in 1,6 Naphthyridine 2 Propanoic Acid Chemistry
Development of Novel and Efficient Synthetic Methodologies
The synthesis of the 1,6-naphthyridine (B1220473) core, the structural foundation of 1,6-Naphthyridine-2-propanoic acid, has been a subject of extensive research, leading to the development of several innovative and efficient methodologies. Traditional methods like the Skraup reaction, which involves heating aminopyridines with glycerol (B35011) derivatives and an oxidizing agent, have been refined to produce modest yields of 1,6-naphthyridines. acs.org However, these methods often require harsh conditions. acs.org Modern synthetic chemistry has focused on developing milder, more efficient, and versatile routes.
Recent advancements include multi-component reactions (MCRs), which offer a streamlined approach to building complex molecular architectures in a single step. For instance, a three-component reaction using aminopyridinones, aromatic aldehydes, and Meldrum's acid has been established for the synthesis of 1,6-naphthyridine-2,5-diones. researchgate.net This method is notable for its use of ultrasound irradiation in water with an acetic acid catalyst, which provides higher yields compared to classical heating. researchgate.net Another MCR approach involves the catalyst-free reaction of an aromatic aldehyde, naphthalene-2-amine or naphthalen-1-amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. researchgate.net
Tandem reactions, where multiple bond-forming events occur sequentially in one pot, have also proven effective. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org These intermediates can be converted to highly reactive 1,6-naphthyridine-5,7-ditriflates, which are stable enough to be isolated but can readily undergo further functionalization. acs.org This strategy allows for rapid diversification of the 1,6-naphthyridine scaffold. acs.org
Furthermore, catalyst-free conditions are being explored to enhance the efficiency and environmental friendliness of these syntheses. An expeditious and efficient synthesis of highly functionalized ekb.egontosight.ainaphthyridines has been achieved under catalyst-free conditions in an aqueous medium. ccspublishing.org.cn
Table 1: Comparison of Modern Synthetic Methodologies for 1,6-Naphthyridine Derivatives
| Methodology | Key Features | Starting Materials | Conditions | Advantages |
|---|---|---|---|---|
| Multi-Component Reaction | Three-component reaction | Aminopyridinones, aromatic aldehydes, Meldrum's acid | Ultrasound, water, acetic acid catalyst | Higher yields than classical heating researchgate.net |
| Tandem Reaction | Nitrile hydration/cyclization followed by ditriflation | 2-cyanoalkyl nicotinic esters | Mild conditions for cyclization | Creates highly reactive and versatile intermediates for diversification acs.org |
| Catalyst-Free Synthesis | Three-component reaction | Aromatic aldehyde, naphthalen-2-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Catalyst-free | Simple workup, avoids toxic catalysts researchgate.net |
| Modified Skraup Reaction | Refined classical method | 4-aminopyridine-N-oxide | - | Improved yields over the original Skraup reaction acs.org |
Exploration of Bioisosteric Replacements in the Propanoic Acid Moiety
The propanoic acid moiety of this compound is a critical pharmacophoric element, likely responsible for key interactions with biological targets through its carboxylic acid group. However, carboxylic acids can present challenges in drug development, including issues with cell permeability and metabolic stability. nih.gov Consequently, the exploration of bioisosteric replacements for the propanoic acid group is a promising avenue for optimizing the compound's properties.
Bioisosteres are functional groups that possess similar physicochemical properties to the original group, allowing them to produce similar biological effects. The primary goal of bioisosteric replacement is to enhance the pharmacological profile of a lead compound. For carboxylic acids, common ionized isosteres include tetrazoles and acyl sulfonamides. nih.gov These groups can mimic the acidic nature of the carboxylic acid while potentially improving metabolic stability. nih.gov
Recent strategies also involve the use of neutral functional groups that can replicate the hydrogen bonding interactions of a carboxylate. nih.gov This approach can significantly alter the physicochemical properties of the molecule, potentially leading to improved cell penetration and pharmacokinetic profiles.
Structure-activity relationship (SAR) studies on related 1,6-naphthyridine derivatives provide valuable insights into the tolerance for modifications around the core structure. For example, in a series of 1,6-naphthyridinone derivatives developed as AXL inhibitors, modifications to side chains significantly impacted potency and selectivity. nih.gov Similarly, studies on 8-hydroxy naphthyridines with antileishmanial activity showed that replacing a triazole with an amide had a limited effect on potency, demonstrating the potential for bioisosteric replacements at other positions. nih.gov While not directly focused on the propanoic acid moiety, these studies underscore the modularity of the naphthyridine scaffold and the potential for fruitful exploration of bioisosteric replacements. A novel bioisostere of the alpha-amino acid, 3,4-diamino-3-cyclobutene-1,2-dione, has been successfully incorporated into NMDA antagonists, showcasing the potential for innovative, achiral replacements. nih.gov
Table 2: Potential Bioisosteric Replacements for the Propanoic Acid Moiety
| Bioisostere Class | Example Functional Groups | Potential Advantages | Reference |
|---|---|---|---|
| Ionized Isosteres | Tetrazoles, Acyl sulfonamides, Isoxazolols | Mimic acidity, may improve metabolic profile | nih.gov |
| Neutral Hydrogen-Bonding Groups | Hydroxamic acids, N-acyl ureas | Improved cell permeability, altered physicochemical properties | nih.gov |
| Novel Achiral Isosteres | 3,4-diamino-3-cyclobutene-1,2-dione | Can offer unique binding interactions and simplified synthesis | nih.gov |
Mechanistic Studies on Less-Explored Biological Targets
The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, leading to activities such as anticancer, antiviral, and antimicrobial effects. researchgate.netresearchgate.netontosight.ai While much research has focused on established targets, recent efforts are turning towards less-explored or novel biological pathways.
One such target is the Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the development of several cancers, including colorectal cancer. nih.gov A novel series of 1,6-naphthyridine-2-one derivatives has been developed as potent and selective inhibitors of FGFR4. nih.gov The lead compound from this series demonstrated significant tumor inhibition in a xenograft mouse model by disrupting the phosphorylation of FGFR4 and its downstream signaling proteins. nih.gov
Another emerging target for 1,6-naphthyridine derivatives is the AXL receptor tyrosine kinase, which is involved in various oncogenic processes. nih.gov Researchers have optimized a series of 1,6-naphthyridinone compounds to act as selective type II AXL inhibitors. nih.gov The optimized compound exhibited potent AXL inhibitory activity and high selectivity over the closely related MET kinase, a significant challenge in the field. nih.gov This compound was shown to inhibit AXL-driven cell proliferation, suppress cancer cell migration and invasion, and induce apoptosis. nih.gov
These studies highlight a shift towards designing 1,6-naphthyridine derivatives with high selectivity for specific, less-conventional cancer targets. This approach not only opens up new therapeutic possibilities but also provides highly specific molecular tools to probe the biology of these targets.
Table 3: Emerging Biological Targets for 1,6-Naphthyridine Derivatives
| Target | Therapeutic Area | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| FGFR4 Kinase | Colorectal Cancer | Inhibition of kinase activity and downstream signaling | Potent and selective inhibitors developed, showing in vivo antitumor efficacy | nih.gov |
| AXL Receptor Tyrosine Kinase | Cancer | Selective type II inhibition | High selectivity over MET kinase achieved, leading to inhibition of proliferation and invasion | nih.gov |
| Spleen Tyrosine Kinase (SYK) | Inflammation/Cancer | Inhibition of kinase activity | Mentioned as a target for 1,6-naphthyridine derivatives | researchgate.net |
| HIV-1 Integrase | Antiviral | Inhibition of strand transfer process | Some 1,6-naphthyridine derivatives show activity against HIV-1 replication | researchgate.net |
Integration of Green Chemistry Principles in Synthetic Routes
In line with the growing emphasis on sustainable practices in chemical synthesis, researchers are increasingly integrating green chemistry principles into the production of 1,6-naphthyridine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key strategy is the use of environmentally benign solvents, with water being the ideal choice. A three-component reaction for synthesizing 1,6-naphthyridine-2,5-diones has been successfully performed in water under ultrasound irradiation, eliminating the need for volatile organic solvents. researchgate.net Similarly, a catalyst-free synthesis of highly functionalized ekb.egontosight.ainaphthyridines has been developed in an aqueous medium. ccspublishing.org.cn
Microwave-assisted synthesis represents another green approach, as it can significantly reduce reaction times and energy consumption compared to conventional heating. An efficient and environmentally benign method for the synthesis of 2,6-naphthyridine (B1209661) derivatives from 4-cyano-3-pyridylacetonitrile has been developed using microwave irradiation, resulting in excellent yields and high purity.
The development of catalyst-free reactions is also a cornerstone of green synthesis, as it eliminates the need for often toxic and expensive metal catalysts and simplifies product purification. researchgate.net One-pot multicomponent reactions further contribute to the greenness of a synthesis by reducing the number of separate reaction and purification steps, thereby saving solvents and energy. researchgate.net These eco-friendly methods not only make the synthesis of 1,6-naphthyridines more sustainable but also often lead to more efficient and cost-effective processes. researchgate.netresearchgate.net
Table 4: Green Chemistry Approaches in 1,6-Naphthyridine Synthesis
| Green Chemistry Principle | Application in 1,6-Naphthyridine Synthesis | Example | Benefits |
|---|---|---|---|
| Use of Safer Solvents | Water as a reaction medium | Three-component synthesis of 1,6-naphthyridine-2,5-diones researchgate.net | Reduced environmental impact, improved safety |
| Energy Efficiency | Microwave-assisted synthesis | Synthesis of 2,6-naphthyridines from 4-cyano-3-pyridylacetonitrile | Shorter reaction times, lower energy consumption |
| Catalysis | Catalyst-free reactions | One-pot multicomponent synthesis of functionalized ekb.egontosight.ai-naphthyridines researchgate.net | Avoids toxic catalysts, simplified workup, reduced waste |
| Waste Prevention | One-pot multi-component reactions | Synthesis of pyrido[2,3-d:6,5-d′]dipyrimidines in water acs.org | Fewer reaction steps, less solvent waste, higher atom economy |
Applications in Chemical Biology Probes and Mechanistic Tools
Beyond their therapeutic potential, 1,6-naphthyridine derivatives are valuable tools in chemical biology for probing biological systems and elucidating molecular mechanisms. nih.govscispace.com Their rigid, planar structure and tunable photophysical properties make them excellent scaffolds for the development of fluorescent probes. mdpi.com
Researchers have synthesized novel fluorescent nucleoside analogues by incorporating a 1,6-naphthyridin-7(6H)-one scaffold as a fluorescent nucleobase. mdpi.com These molecules exhibit powerful fluorescence with a remarkable sensitivity to the polarity of their environment (solvatochromism). mdpi.com This property makes them highly suitable as molecular probes for investigating enzyme binding sites and for studying the structure and dynamics of nucleic acids. mdpi.comed.ac.uk
The development of highly selective inhibitors, such as the AXL and FGFR4 inhibitors mentioned previously, also provides the scientific community with precise chemical tools. nih.govnih.gov These selective probes can be used to study the specific roles of these kinases in cellular signaling pathways without the confounding effects of off-target inhibition. nih.gov By using a well-characterized chemical probe, researchers can more confidently attribute observed biological effects to the inhibition of the intended target. nih.gov
Furthermore, the 1,6-naphthyridine core can be functionalized with "clickable" groups, allowing for their attachment to other molecules or their use in activity-based protein profiling to identify new biological targets. scispace.com The versatility of the synthetic methodologies available for 1,6-naphthyridines facilitates the creation of libraries of these compounds for screening and the development of bespoke probes designed to answer specific biological questions. nih.gov
Table 5: Applications of 1,6-Naphthyridine Derivatives as Chemical Biology Tools
| Application | Key Feature of Naphthyridine Derivative | Example of Use | Information Gained |
|---|---|---|---|
| Fluorescent Probes | Intrinsic fluorescence and solvatochromism | 1,6-Naphthyridin-7(6H)-one based nucleoside analogues mdpi.com | Probing enzyme binding sites and nucleic acid structures |
| Mechanistic Tools | High target selectivity | Selective AXL and FGFR4 inhibitors nih.govnih.gov | Elucidation of the specific roles of kinases in cellular pathways |
| Library Synthesis | Scaffold for diversification | Library of 5,6,7,8-tetrahydro-1,6-naphthyridines nih.gov | Screening for new biological activities (e.g., antituberculosis) |
| Bioorthogonal Chemistry | Amenable to "clickable" functionalization | Click chemistry for bioorthogonal functionalization nih.govscispace.com | Activity-based protein profiling and target identification |
Q & A
Q. What are the key structural features of 1,6-naphthyridine-2-propanoic acid, and how do they influence its reactivity?
The molecule contains a naphthyridine core (a bicyclic heteroaromatic system with two nitrogen atoms), a carboxylic acid group (-COOH) at position 2, and a propanoic acid side chain. The electron-withdrawing carboxylic acid group enhances electrophilic substitution reactivity at specific positions, while the naphthyridine core provides π-conjugation for potential coordination or fluorescence applications . Computational tools like PubChem’s InChI descriptors can aid in predicting electronic properties .
Q. What synthetic strategies are commonly used to prepare 1,6-naphthyridine derivatives?
Multi-step synthesis involving cyclization reactions is typical. For example, Vilsmeier-Haack formylation followed by condensation with amines or ketones can construct the naphthyridine core . Decarboxylation of intermediates (e.g., heating 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid at 250°C) is a critical step to remove carboxyl groups . Reaction optimization (temperature, solvent) is essential to minimize side products .
Q. How can spectroscopic methods characterize this compound?
- NMR : and NMR identify aromatic protons and carbons, with shifts influenced by electron-withdrawing groups (e.g., -COOH at ~170 ppm in ) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., CHNO) and fragmentation patterns .
- IR : Carboxylic acid O-H stretching (~2500–3000 cm) and C=O stretching (~1700 cm) .
Advanced Research Questions
Q. How do steric and electronic factors affect regioselectivity in functionalizing 1,6-naphthyridine derivatives?
The trifluoromethyl group (-CF) at position 2 (in analogs like 2-(trifluoromethyl)-1,6-naphthyridine-3-carboxylic acid) creates steric hindrance, directing electrophiles to less hindered positions (e.g., position 8). Computational modeling (DFT) predicts electron density distribution, guiding substitution sites . Experimental validation via X-ray crystallography or NOESY NMR confirms regiochemical outcomes .
Q. What strategies resolve contradictions in reaction yields for decarboxylation of 1,6-naphthyridinecarboxylic acids?
Conflicting yields (e.g., 77% at 250°C vs. 72% at 370°C in decarboxylation) may arise from thermal decomposition or competing pathways. Controlled experiments (TGA/DSC for thermal stability, HPLC for purity tracking) and kinetic studies (Arrhenius plots) identify optimal conditions. Alternative methods (microwave-assisted heating) improve reproducibility .
Q. How can this compound be applied in metallo-drug design?
The carboxylic acid group enables metal coordination (e.g., Cu, Fe) for catalytic or therapeutic applications. Stability constants (log K) measured via potentiometric titration guide ligand design. Biological activity assays (e.g., antimicrobial, anticancer) evaluate efficacy, with structural analogs like fluoronaphthyridines showing promise as antibacterial agents .
Q. What computational tools predict the solubility and bioavailability of this compound?
- Solubility : COSMO-RS simulations estimate solubility in polar solvents (e.g., DMSO, water) based on partition coefficients (log P) .
- Bioavailability : SwissADME or pkCSM predict absorption (Caco-2 permeability) and metabolism (CYP450 interactions) .
Methodological Best Practices
- Synthetic Optimization : Use DoE (Design of Experiments) to screen reaction parameters (e.g., solvent polarity, catalyst loading) .
- Data Validation : Cross-reference experimental results with PubChem or NIST databases for spectral consistency .
- Bioactivity Testing : Follow OECD guidelines for in vitro assays (e.g., MIC for antimicrobial studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
